Stilbene

Description

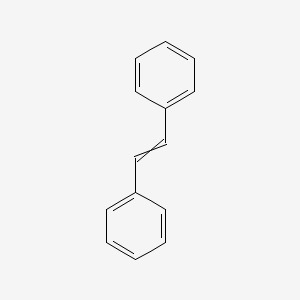

Structure

3D Structure

Properties

IUPAC Name |

stilbene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060424 | |

| Record name | Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-59-0 | |

| Record name | Stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Stilbenes: A Technical Guide for Researchers

Abstract: Stilbenes, a class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse bioactive properties, including antioxidant, anti-inflammatory, and potential therapeutic applications. Understanding the natural sources of these compounds is paramount for their extraction, characterization, and subsequent development into novel pharmaceuticals and nutraceuticals. This technical guide provides an in-depth overview of the primary natural sources of stilbenes, detailed experimental protocols for their analysis, and a summary of their interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of stilbenoid compounds.

Introduction to Stilbenes

Stilbenes are secondary metabolites synthesized by a limited number of plant species, often in response to biotic or abiotic stress, such as fungal infections or UV radiation, acting as phytoalexins.[1][2] The core chemical structure of stilbenes consists of two aromatic rings linked by an ethylene (B1197577) bridge (C6-C2-C6). The most well-known stilbene is resveratrol (B1683913), extensively studied for its potential health benefits. However, a diverse array of other stilbenes, including pterostilbene (B91288), piceatannol, and various viniferins (oligomers of resveratrol), are also found in nature and exhibit significant biological activity.[3][4][5]

Primary Natural Sources of Stilbenes

Stilbenes are not ubiquitously distributed in the plant kingdom. Their presence is primarily concentrated in specific plant families and tissues. The major dietary sources for humans include grapes, berries, peanuts, and some medicinal plants.[6][7][8][9]

Grapes (Vitis vinifera)

Grapes and their derived products, such as red wine and grape juice, are among the most significant dietary sources of stilbenes, particularly resveratrol and its glucoside, piceid.[2][10] The concentration of stilbenes in grapes is highly dependent on the grape variety, geographical origin, climate, and viticultural practices.[5][11] The skins of grapes contain the highest concentration of these compounds.[2][11]

Berries (Vaccinium spp. and others)

Various berries are notable sources of stilbenes, especially pterostilbene. Blueberries (Vaccinium spp.) are a primary source of pterostilbene, a dimethylated derivative of resveratrol with enhanced bioavailability.[1][8][12] Cranberries and mulberries also contain stilbenes.[8][13]

Peanuts (Arachis hypogaea)

Peanuts, particularly their skins and sprouted seeds, contain resveratrol.[13] While the concentration is generally lower than in grapes, they represent a common dietary source.[13]

Other Notable Sources

Other plants and trees are also known to produce stilbenes. For instance, the roots and stems of Japanese knotweed (Reynoutria japonica) are a rich commercial source of resveratrol.[13] Pine (Pinus spp.) and spruce (Picea spp.) trees also synthesize stilbenes like pinosylvin.[14]

Quantitative Analysis of Stilbenes in Natural Sources

The concentration of stilbenes can vary significantly among different sources and even within the same plant species. The following tables summarize the quantitative data for key stilbenes in various natural sources.

Table 1: Resveratrol Content in Various Grape Varieties and Products

| Source | Variety | Stilbene | Concentration | Reference(s) |

| Grape Skins (fresh weight) | Barbera | trans-resveratrol | ~508 µg/g | [11][15] |

| Grape Skins (fresh weight) | Schiava gentile | trans-resveratrol | High Concentration | [11] |

| Grape Skins (fresh weight) | Corvina | trans-resveratrol | High Concentration | [11] |

| Grape Skins (fresh weight) | Marzemino | trans-resveratrol | High Concentration | [11] |

| Grape Skins (fresh weight) | Merlot | trans-resveratrol | 4.4 mg/dm³ (in must) | [5] |

| Grape Skins (fresh weight) | Cabernet Sauvignon | trans-resveratrol | 6.3 mg/dm³ (in must) | [5] |

| Grape Skins (fresh weight) | Krasnostop | trans-resveratrol | 7.0 mg/dm³ (in must) | [5] |

| Grape Skins (fresh weight) | Average of 21 Italian Red Varieties | trans-resveratrol | 169 µg/g | [11] |

| Red Wine | Malbec, Petite Sirah, St. Laurent, Pinot Noir | Resveratrol | 0.03-1.07 mg per 5-oz glass | [10] |

| White Wine | Resveratrol | 0.01-0.27 mg per 5-oz glass | [10] | |

| Red Grape Juice | Resveratrol | 0.017-1.30 mg per 5 oz | [10] |

Table 2: Pterostilbene Content in Berries

| Source | Variety | Stilbene | Concentration | Reference(s) |

| Blueberries (dried sample) | Rabbit-eye (Vaccinium ashei) | Pterostilbene | 99 - 151 ng/g | [1] |

| Blueberries (dried sample) | Deerberries (Vaccinium stamineum) | Pterostilbene | 520 ng/g | [1] |

| Blueberries | General | Pterostilbene | 99 - 520 ng/g | [8] |

| Blueberries | General | Pterostilbene | 9.9 - 15.1 mg/kg | [1] |

| Grapes (fungus-infected skin) | Pterostilbene | 0.2 - 4.7 mg/g | [1] |

Table 3: Stilbene Content in Peanuts and Other Sources

| Source | Stilbene | Concentration | Reference(s) |

| Peanuts (unsprouted) | Resveratrol | 2.3 - 4.5 µg/g | [13] |

| Peanuts (sprouted) | Resveratrol | 11.7 - 25.7 µg/g | [13] |

| Mulberries (skin, dry weight) | Resveratrol | ~50 µg/g | [13] |

| Grape Canes (dry weight) | trans-resveratrol | up to 6030 ± 680 µg/g | [16] |

| Grape Canes (dry weight) | trans-ε-viniferin | up to 2260 ± 90 µg/g | [16] |

| Grape Canes (dry weight) | r2-viniferin | up to 510 ± 40 µg/g | [16] |

Experimental Protocols for Stilbene Analysis

The accurate extraction and quantification of stilbenes from complex natural matrices require robust and validated experimental protocols. This section outlines common methodologies employed in stilbene research.

Extraction of Stilbenes from Plant Material

The choice of extraction method significantly impacts the yield and purity of the extracted stilbenes. Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) are modern, efficient techniques that offer advantages over traditional maceration.[17][18]

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenes from Grape Canes [18]

-

Sample Preparation:

-

Freeze-dry grape canes to preserve stilbene content.

-

Grind the dried canes into a fine powder.

-

-

Extraction:

-

Weigh 1 g of the powdered sample into a 50 mL extraction vessel.

-

Add 40 mL of 60% ethanol (B145695) in water (1:40 sample-to-solvent ratio).

-

Place the vessel in an ultrasonic bath.

-

Sonicate for 10 minutes at a controlled temperature of 75°C.

-

-

Post-Extraction:

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

The filtrate is now ready for HPLC analysis.

-

Protocol 2: Accelerated Solvent Extraction (ASE) of Stilbenes [17]

-

Sample Preparation:

-

Dry and powder the plant material as described in Protocol 1.

-

-

Extraction:

-

Pack the powdered sample into an appropriate-sized extraction cell.

-

Place the cell into the ASE system.

-

Set the extraction parameters:

-

Solvent: Methanol

-

Pressure: 10-10.5 MPa

-

Temperature: 50°C

-

Static time: 5 minutes per cycle (2-3 cycles)

-

-

-

Post-Extraction:

-

The collected extract is evaporated to dryness and reconstituted in a known volume of mobile phase for HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard technique for the separation and quantification of stilbenes.[7][12][19]

Typical HPLC-DAD Conditions for Stilbene Analysis [7][12]

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acidified water (A) and acetonitrile (B52724) (B).

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more non-polar stilbenes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelengths for stilbenes (e.g., ~306 nm for trans-resveratrol and ~320 nm for other stilbenes).

-

Quantification: Based on a calibration curve generated from authentic standards.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural identification of isolated stilbenes, including the differentiation between cis and trans isomers.[9][20]

Key NMR Features for Stilbene Isomer Differentiation [9]

-

¹H NMR: The coupling constant (J) between the vinylic protons is diagnostic.

-

trans-stilbene: J > 12 Hz

-

cis-stilbene: J ≈ 6-12 Hz

-

-

¹³C NMR: The chemical shifts of the vinylic carbons also differ between the two isomers.

Interaction of Stilbenes with Cellular Signaling Pathways

Stilbenes exert their biological effects by modulating various intracellular signaling pathways, many of which are implicated in inflammation, oxidative stress, and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in cellular responses to a variety of external stimuli. Resveratrol has been shown to inhibit the activation of MAPK signaling, thereby protecting cells from apoptosis induced by oxidative stress.[3][21][22] This is achieved by reducing the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[22]

Caption: Resveratrol-mediated inhibition of the MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Stilbenes, such as resveratrol and pterostilbene, can inhibit the activation of NF-κB.[14][23][24] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.[25]

Caption: Inhibition of the NF-κB signaling pathway by stilbenes.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and immune responses.[26] Dysregulation of this pathway is associated with various inflammatory diseases. Pterostilbene has been shown to exert cardioprotective effects by stimulating the JAK2/STAT3 pathway.[27] Polyphenols, including stilbenes, can modulate this pathway at multiple levels.[28]

Caption: Modulation of the JAK-STAT signaling pathway by stilbenes.

Conclusion

Stilbenes represent a valuable class of natural compounds with significant potential for therapeutic development. This guide has provided a comprehensive overview of their primary natural sources, with a focus on quantitative data to aid in the selection of starting materials for extraction and research. The detailed experimental protocols for extraction and analysis serve as a practical resource for researchers. Furthermore, the elucidation of the interactions between stilbenes and key cellular signaling pathways offers insights into their mechanisms of action and highlights potential targets for drug development. Continued research into the vast array of naturally occurring stilbenes is warranted to fully explore their therapeutic utility.

References

- 1. New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Longevity nutrients resveratrol, wines and grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Pterostilbene, the polyphenol in blueberries, inhibits fat accumulation and fights overweight and cellulite - Advanced cellulite and skin tightening treatments in London, by LipoTherapeia [lipotherapeia.com]

- 7. benchchem.com [benchchem.com]

- 8. draxe.com [draxe.com]

- 9. benchchem.com [benchchem.com]

- 10. news-medical.net [news-medical.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resveratrol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Ultrasound-Assisted Extraction of Stilbenes from Grape Canes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of novel dihydropyrazole-stilbene derivatives for ameliorating heart failure through modulation of p38/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol | MDPI [mdpi.com]

- 26. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 27. JAK2/STAT3 pathway mediates beneficial effects of pterostilbene on cardiac contractile and electrical function in the setting of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Stilbene Biosynthesis in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stilbenes, a class of phenolic compounds produced by a limited number of plant species, have garnered significant attention from the scientific community due to their diverse pharmacological activities, including cardioprotective, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the core stilbene biosynthesis pathway in plants, designed for researchers, scientists, and professionals in the field of drug development. The guide details the enzymatic steps, regulatory mechanisms, and key intermediates involved in the synthesis of these valuable secondary metabolites. Quantitative data on enzyme kinetics and stilbene content are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key analytical techniques are provided, alongside visualizations of the biosynthetic pathway and experimental workflows generated using the DOT language to facilitate a comprehensive understanding of this critical metabolic route.

Introduction

The stilbene biosynthetic pathway is a specialized branch of the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[1][2] The central and most studied stilbene is resveratrol (B1683913) (3,5,4'-trihydroxystilbene), renowned for its presence in grapes and red wine and its associated health benefits.[3] This guide focuses on the core enzymatic reactions leading to the formation of the stilbene backbone, the regulation of this pathway at the genetic level, and the analytical methods employed for its study. Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of bioactive stilbenes in plants and microbial systems for pharmaceutical and nutraceutical applications.[1][4]

The Core Biosynthetic Pathway

The biosynthesis of stilbenes initiates from the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism into the phenylpropanoid pathway. The core pathway involves a series of three key enzymatic reactions that culminate in the formation of the characteristic stilbene scaffold.

Phenylalanine Ammonia-Lyase (PAL)

The committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[2][5] PAL represents a critical regulatory point, controlling the metabolic flux into the entire phenylpropanoid network, which leads to the synthesis of flavonoids, lignins, and coumarins in addition to stilbenes.[2]

Cinnamate-4-Hydroxylase (C4H)

Following its formation, trans-cinnamic acid is hydroxylated at the C4 position of the aromatic ring by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[6] This reaction yields p-coumaric acid, a key intermediate that serves as a precursor for various classes of phenolic compounds.

4-Coumarate-CoA Ligase (4CL)

The final step in the formation of the activated precursor for stilbene synthesis is the esterification of p-coumaric acid with coenzyme A, catalyzed by 4-Coumarate-CoA Ligase (4CL) .[7][8] This reaction produces p-coumaroyl-CoA, the substrate that will be utilized by the key enzyme of the stilbene pathway.

Stilbene Synthase (STS)

The hallmark enzyme of the stilbene biosynthesis pathway is Stilbene Synthase (STS) .[1][9] STS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, with resveratrol being the primary product in many plant species.[1] STS competes with chalcone (B49325) synthase (CHS), the key enzyme of the flavonoid pathway, for the same substrates, representing a crucial branch point in phenylpropanoid metabolism.[10]

Below is a diagram illustrating the core stilbene biosynthesis pathway.

References

- 1. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]

- 2. Plant Chromatin Immunoprecipitation [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of a stilbene synthase gene using a transient expression system in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]

- 8. youtube.com [youtube.com]

- 9. Enhanced Yeast One-Hybrid Assays to Study Protein-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional regulation of stilbene synthases in grapevine germplasm differentially susceptible to downy mildew - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Stilbene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical structures and physicochemical properties of stilbene isomers. It includes detailed experimental protocols for their synthesis, isomerization, and characterization, alongside a discussion of their biological significance.

Introduction to Stilbene Isomers

Stilbene, or 1,2-diphenylethylene, is an organic compound with the chemical formula C₁₄H₁₂. It consists of two phenyl rings connected by an ethylene (B1197577) bridge and exists as two distinct geometric isomers: (E)-stilbene (trans-stilbene) and (Z)-stilbene (cis-stilbene).[1] The spatial arrangement of the phenyl groups around the central carbon-carbon double bond gives rise to their unique properties and biological activities.

(E)-stilbene is the more thermodynamically stable isomer due to its planar structure, which minimizes steric hindrance.[2][3] In contrast, (Z)-stilbene is sterically hindered, causing the phenyl rings to be pushed out of plane, resulting in a less stable, non-planar conformation.[1] This difference in stability and structure is reflected in their distinct physical and spectroscopic properties. The trans configuration is generally more stable and is the more common form found in nature.[1][4]

Chemical Structure and Physicochemical Properties

The structural differences between (E)- and (Z)-stilbene lead to significant variations in their physical properties. (E)-stilbene is a crystalline solid at room temperature, while (Z)-stilbene is a liquid, highlighting the impact of molecular geometry on intermolecular forces.[5]

Below is a summary of the key physicochemical properties of the two isomers:

| Property | (E)-Stilbene (trans) | (Z)-Stilbene (cis) |

| Molecular Formula | C₁₄H₁₂ | C₁₄H₁₂ |

| Molecular Weight | 180.25 g/mol | 180.25 g/mol |

| Appearance | Crystalline solid | Liquid |

| Melting Point | 122-125 °C[6] | 5-6 °C[5] |

| Boiling Point | 305-307 °C[6] | 307 °C (at 1 atm) |

| Density | 0.9707 g/cm³[6] | Not readily available |

| Solubility in Water | Practically insoluble | Practically insoluble |

| Thermodynamic Stability | More stable[2] | Less stable[2] |

Spectroscopic Characterization of Stilbene Isomers

Spectroscopic techniques are invaluable for differentiating between the (E)- and (Z)-isomers of stilbene. The distinct electronic and vibrational energy levels of each isomer result in unique spectral fingerprints.

UV-Visible Spectroscopy

UV-Visible spectroscopy can distinguish between the two isomers based on their different absorption maxima (λmax).[7] (E)-stilbene, with its extended conjugation in a planar conformation, exhibits a λmax at a longer wavelength compared to the non-planar (Z)-isomer.[7]

| Isomer | λmax (in Hexane) |

| (E)-Stilbene | ~295 nm and ~308 nm[7] |

| (Z)-Stilbene | ~280 nm[7] |

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the stilbene isomers is the out-of-plane C-H bending vibration of the vinylic hydrogens. The (E)-isomer shows a strong absorption band around 960-980 cm⁻¹, which is absent in the spectrum of the (Z)-isomer.

| Isomer | Characteristic IR Absorption (C-H out-of-plane bend) |

| (E)-Stilbene | ~960-980 cm⁻¹ (strong) |

| (Z)-Stilbene | ~690-770 cm⁻¹ (cis C-H bend) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the stilbene isomers. The chemical shifts and coupling constants of the vinylic protons are highly diagnostic.

| Isomer | Vinylic Proton (¹H) Chemical Shift (in CDCl₃) | Vinylic Proton-Proton Coupling Constant (J) |

| (E)-Stilbene | ~7.1 ppm | ~16 Hz (trans coupling) |

| (Z)-Stilbene | ~6.6 ppm | ~12 Hz (cis coupling) |

Experimental Protocols

Synthesis of Stilbene Isomers via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes and can be employed to produce a mixture of (E)- and (Z)-stilbene.

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

50% aqueous sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.

-

With vigorous stirring, add the 50% NaOH solution dropwise. The appearance of a characteristic orange/red color indicates the formation of the ylide.

-

Allow the reaction to stir at room temperature for 30 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove inorganic salts.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Decant or filter the dried solution and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

The resulting crude product will be a mixture of (E)- and (Z)-stilbene, which can be analyzed by ¹H NMR to determine the isomer ratio.

Photochemical Isomerization of (Z)-Stilbene to (E)-Stilbene

(Z)-stilbene can be converted to the more stable (E)-isomer through photochemical isomerization, often catalyzed by a small amount of iodine.

Materials:

-

Mixture of stilbene isomers (from Wittig synthesis)

-

Dichloromethane (CH₂Cl₂)

-

Molecular iodine (I₂)

-

150-W lightbulb

Procedure:

-

Dissolve the stilbene isomer mixture in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of molecular iodine.

-

Irradiate the solution with a 150-W lightbulb for approximately 60 minutes while stirring.[8]

-

Remove the dichloromethane using a rotary evaporator.

-

Recrystallize the resulting solid from hot 95% ethanol to obtain pure (E)-stilbene.[8]

Spectroscopic Analysis Protocols

4.3.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the stilbene sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.[9]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.[9]

-

Data Analysis: Process the spectrum and identify the chemical shifts and coupling constants of the vinylic protons to determine the isomeric composition.

4.3.2. UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the stilbene sample in a UV-transparent solvent (e.g., hexane (B92381) or ethanol) to achieve an absorbance between 0.5 and 1.0.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm, using the pure solvent as a blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer.

4.3.3. FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid stilbene sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty crystal, followed by the spectrum of the sample over a range of 4000-650 cm⁻¹.

-

Data Analysis: Identify the characteristic out-of-plane C-H bending vibration for the (E)-isomer around 960-980 cm⁻¹.

Biological Significance and Signaling Pathways

Stilbenoids, a class of compounds derived from the stilbene backbone, have garnered significant attention in drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Resveratrol, a well-known stilbenoid, has been shown to exert its effects through various signaling pathways.

One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Some stilbenoids have been found to modulate this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.[2]

Caption: Stilbenoid modulation of the PI3K/Akt signaling pathway.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of stilbene isomers.

Caption: Experimental workflow for stilbene synthesis and analysis.

This guide provides a foundational understanding of the chemical and physical properties of stilbene isomers, along with practical experimental guidance. The distinct characteristics of (E)- and (Z)-stilbene, driven by their geometric differences, underscore the importance of stereochemistry in both chemical synthesis and biological function.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpstar.ac.cn [hpstar.ac.cn]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. odp.library.tamu.edu [odp.library.tamu.edu]

- 9. benchchem.com [benchchem.com]

The Biological Activities of Stilbenoid Compounds: A Technical Guide for Researchers

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. Found in a variety of plant species, including grapes, berries, and peanuts, these compounds have garnered significant attention from the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological activities of stilbenoid compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these remarkable molecules.

Core Biological Activities of Stilbenoids

Stilbenoids exhibit a wide spectrum of pharmacological effects, primarily attributed to their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Key stilbenoid compounds, including resveratrol (B1683913), pterostilbene, and piceatannol, have been extensively studied to elucidate their mechanisms of action.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a cornerstone of their biological effects, enabling them to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in numerous chronic diseases.

Quantitative Data: Antioxidant Activity of Stilbenoids

| Stilbenoid | Assay | IC50 / EC50 (µM) | Reference |

| Resveratrol | DPPH | 15 - 150 | [1][2][3] |

| ABTS | 5 - 50 | [1][3] | |

| ORAC | 0.15 - 2 | [3] | |

| Pterostilbene | DPPH | ~160 - 175 µg/mL | [4] |

| ABTS | ~52 µg/mL | [4] | |

| Piceatannol | FRAP | Lower than quercetin | [4] |

| ε-Viniferin | DPPH | 63.0 ± 1.1 | [4] |

| Vitisin A | DPPH | 59.1 ± 2.5 | [4] |

| Vitisin D | DPPH | 62.7 ± 0.63 | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of stilbenoids using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Reagent Preparation:

-

Prepare a stock solution of the stilbenoid compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of the stilbenoid solution to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

The IC50 value (the concentration of the stilbenoid that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the stilbenoid.[1][2]

-

Caption: Stilbenoids inhibit NF-κB signaling.

Anticancer Activity

Stilbenoids have demonstrated significant potential as anticancer agents through their ability to inhibit cell proliferation, induce apoptosis, and prevent metastasis in various cancer cell lines.

Quantitative Data: Anticancer Activity of Stilbenoids

| Stilbenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Resveratrol | A549 (Lung) | 35.05 ± 0.1 | [5] |

| HCT116 (Colon) | ~47 | [6] | |

| HT-29 (Colon) | ~80 | [6] | |

| MCF-7 (Breast) | ~65 | [6] | |

| Pterostilbene | HCT-116 (Colon) | 40.2 | [6] |

| HT-29 (Colon) | 70.9 | [6] | |

| OECM-1 (Oral) | 9.62 - 22.8 | [6] | |

| HSC-3 (Oral) | < 20 | [6] | |

| Piceatannol | HL-60 (Leukemia) | 5.1 | [7] |

| Caco-2 (Colon) | 42.0 ± 9.8 | [8] | |

| HT-29 (Colon) | 69.5 ± 4.6 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the stilbenoid compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value is calculated from the dose-response curve. [9] Signaling Pathway: PI3K/Akt Inhibition by Stilbenoids

-

Caption: Piceatannol inhibits the PI3K/Akt pathway. [10][11][12]

Neuroprotective Activity

Stilbenoids have shown promise in protecting against neurodegenerative diseases by combating oxidative stress, reducing neuroinflammation, and interfering with the aggregation of amyloid-beta peptides.

Quantitative Data: Neuroprotective Activity of Stilbenoids

| Stilbenoid | Assay/Model | EC50 (µM) | Reference |

| Resveratrol | Aβ25-35-induced toxicity | 13 ± 3 | [13] |

| Piceatannol | Aβ25-35-induced toxicity | 11 ± 2 | [13] |

| 3,5-dihydroxy-trans-stilbene | Aβ25-35-induced toxicity | 17 ± 3 | [13] |

| 3,4,4'-trihydroxy-trans-stilbene | Aβ25-35-induced toxicity | 6 ± 1 | [13] |

Experimental Protocol: Inhibition of Beta-Amyloid (Aβ) Aggregation

This protocol describes an in vitro assay to assess the ability of stilbenoids to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

-

Reagent Preparation:

-

Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in DMSO.

-

Dilute the Aβ stock solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to the desired final concentration.

-

Prepare solutions of stilbenoid compounds in DMSO.

-

-

Aggregation Assay:

-

Mix the Aβ solution with the stilbenoid compound or vehicle.

-

Incubate the mixture at 37°C for a specified period (e.g., 24-48 hours) with gentle agitation to promote aggregation.

-

-

Quantification of Aggregation:

-

Thioflavin T (ThT) is added to the samples. ThT is a fluorescent dye that binds to amyloid fibrils.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). A higher fluorescence indicates greater Aβ aggregation.

-

-

Calculation:

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence of samples with stilbenoids to the control (Aβ alone).

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathway: SIRT1 Activation by Resveratrol

Caption: Resveratrol activates SIRT1 signaling. [14][15][16]

Conclusion

Stilbenoid compounds represent a promising and versatile class of natural products with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, underpinned by their modulation of key cellular signaling pathways, make them attractive candidates for further research and drug development. This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of these potent phytochemicals. Further investigation into the bioavailability, pharmacokinetics, and clinical efficacy of stilbenoids is warranted to fully realize their potential in preventing and treating human diseases.

References

- 1. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Neuroprotective Properties of Stilbene and Catechin Analogs: Action Via a Plasma Membrane Receptor Site? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photocyclization of Stilbene to Phenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photocyclization of stilbene to phenanthrene (B1679779), a classic and synthetically important photochemical reaction. The document details the underlying mechanism, provides quantitative data on reaction efficiency, outlines detailed experimental protocols for both batch and continuous flow synthesis, and presents visual representations of the reaction pathway and experimental workflow.

Core Mechanism of Photocyclization

The transformation of stilbene to phenanthrene is a multi-step photochemical process that proceeds via a series of well-defined intermediates. The reaction is initiated by ultraviolet (UV) irradiation and typically requires an oxidizing agent to proceed to the final aromatic product.

The currently accepted mechanism involves the following key steps:

-

trans-to-cis Isomerization : The process begins with the photoisomerization of the thermodynamically more stable trans-stilbene (B89595) to cis-stilbene (B147466) upon absorption of UV light. This is a reversible process, but only the cis-isomer has the required stereochemistry for the subsequent cyclization step.[1][2]

-

Electrocyclic Ring Closure : The excited state of cis-stilbene undergoes a 6π-electrocyclic ring closure to form the transient intermediate, trans-4a,4b-dihydrophenanthrene (DHP).[2][3][4] This step is governed by the Woodward-Hoffmann rules.[5] The DHP intermediate is generally unstable and has a short lifetime, readily reverting to cis-stilbene in the absence of a trapping agent.[1][6]

-

Oxidation (Dehydrogenation) : In the presence of an oxidizing agent, the trans-4a,4b-dihydrophenanthrene intermediate is oxidized to phenanthrene.[3][4] This step involves the removal of two hydrogen atoms, leading to the formation of the stable aromatic phenanthrene ring system. Common oxidants employed for this purpose include iodine (I₂) and oxygen (O₂).[1][3][4] The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has also been reported as an effective oxidant that can minimize side reactions.[6][7]

In the absence of an oxidant, the reaction typically does not yield phenanthrene, and the DHP intermediate reverts to cis-stilbene.[1][2] However, for certain substituted stilbenes, non-oxidative pathways involving elimination or hydrogen shifts can lead to the formation of phenanthrene derivatives.[1][3][4]

Quantitative Data Presentation

The efficiency of the photocyclization of stilbene to phenanthrene is influenced by several factors, including the choice of oxidant, reactant concentration, and reaction setup (batch vs. continuous flow). The following tables summarize key quantitative data from cited literature.

Table 1: Comparison of Oxidants in the Photocyclization of (Z)-Stilbene to Phenanthrene

| Initial (Z)-Stilbene Concentration (mM) | Oxidant | Reaction Time (h) | Phenanthrene Yield (%) | Ref. |

| 1 | Iodine | 2 | ~35 | [7] |

| 1 | TEMPO | 2 | ~45 | [7] |

| 20 | Iodine | 16 | ~20 | [7] |

| 20 | TEMPO | 16 | ~80 | [7] |

Note: Reactions were performed in cyclohexane (B81311) using borosilicate glass vials as short-wavelength UV filters.[7]

Table 2: Optimization of Continuous Flow Photocyclization of E-Stilbene to Phenanthrene

| Entry | Additive | Concentration (mol·L⁻¹) | Flow Rate (mL/min) | Retention Time (min) | Phenanthrene Yield (%) | Ref. |

| 1 | Propylene oxide | 0.002 | 0.06 | 83 | 88 | [8] |

| 2 | THF | 0.002 | 0.06 | 83 | 95 | [8] |

| 3 | THF | 0.002 | 0.08 | 62.5 | 68 | [8] |

| 4 | THF | 0.003 | 0.06 | 83 | 50 | [8] |

Note: Reactions were performed in dry toluene (B28343) with 1.1 equivalents of iodine using a 150 W UV-lamp and a 5 mL FEP tubing reactor.[8]

Experimental Protocols

Detailed methodologies for both batch and continuous flow synthesis are provided below.

Batch Protocol for Photocyclization using TEMPO as an Oxidant

This protocol is adapted from a study comparing iodine and TEMPO as oxidizing agents.[7]

Materials:

-

(Z)- or (E)-Stilbene

-

(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Cyclohexane (spectroscopic grade)

-

Borosilicate glass vials with rubber septa

-

UV light source (e.g., high-pressure mercury vapor lamp)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

NMR spectrometer for analysis

Procedure:

-

Solution Preparation: In a dark room, prepare a solution of stilbene in cyclohexane at the desired concentration (e.g., 1-100 mM) in a borosilicate glass vial. Borosilicate glass acts as a filter for short-wavelength UV light below 300 nm.[7]

-

Addition of Oxidant: Add a stoichiometric amount of TEMPO to the stilbene solution.

-

Photoreaction: Seal the vial with a rubber septum and place it at a fixed distance from the UV light source. Irradiate the solution for the desired amount of time (e.g., 2-16 hours). Ensure consistent light intensity and wavelength range for reproducibility.

-

Workup: After irradiation, remove the solvent and excess TEMPO under vacuum using a rotary evaporator.

-

Analysis: Analyze the resulting residue by ¹H NMR spectroscopy to determine the extent of the reaction and the yield of phenanthrene. The singlet peaks for (Z)-stilbene, (E)-stilbene, and phenanthrene are well-separated for quantification.[7]

Continuous Flow Protocol for Photocyclization

This protocol is based on a scalable synthesis of phenanthrenes and helicenes.[9][10]

Materials and Equipment:

-

(E)-Stilbene

-

Iodine (I₂)

-

Dry Toluene

-

Tetrahydrofuran (THF) as an HI scavenger

-

Syringe pump

-

FEP (Fluorinated ethylene (B1197577) propylene) tubing (e.g., 5 mL volume)

-

High-power UV lamp (e.g., 150 W)

-

Collection flask

-

Standard laboratory glassware for workup

-

NMR spectrometer for analysis

Procedure:

-

Reactor Setup: Construct the flow reactor by coiling the FEP tubing around the UV lamp. Use a syringe pump to introduce the reactant solution into the tubing. The output of the tubing should be directed to a collection flask.

-

Reactant Solution Preparation: Prepare a stock solution of (E)-stilbene in dry toluene at a concentration of approximately 0.002 mol·L⁻¹. To this solution, add 1.1 equivalents of iodine and 20 equivalents of THF.[9][10]

-

Flow Reaction: Pump the reactant solution through the FEP tubing at a set flow rate (e.g., 0.06 mL/min to achieve a retention time of 83 minutes for a 5 mL reactor).[9][10] Continuously irradiate the tubing with the UV lamp.

-

Collection: Collect the product mixture as it exits the reactor.

-

Analysis: Determine the yield of phenanthrene in the collected solution using ¹H NMR spectroscopy with an internal standard (e.g., mesitylene).[9][10]

Mandatory Visualizations

Signaling Pathway of Stilbene Photocyclization

Caption: The reaction mechanism of stilbene photocyclization to phenanthrene.

Experimental Workflow for Continuous Flow Synthesis

Caption: Workflow for the continuous flow synthesis of phenanthrene from stilbene.

References

- 1. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 3. organicreactions.org [organicreactions.org]

- 4. scilit.com [scilit.com]

- 5. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]

- 6. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]

- 7. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]

An In-depth Technical Guide to the Core Enzymes of the Stilbene Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the stilbene biosynthetic pathway, a critical route for the production of valuable secondary metabolites with diverse pharmacological applications. This document details the enzymatic reactions, kinetic properties, and regulatory mechanisms, offering a valuable resource for researchers in plant biology, metabolic engineering, and drug discovery.

The Core Enzymatic Players in Stilbene Biosynthesis

The biosynthesis of stilbenes, a class of polyphenolic compounds, originates from the general phenylpropanoid pathway. Four key enzymes orchestrate this pathway, converting the primary metabolite L-phenylalanine into the foundational stilbene backbone.

-

Phenylalanine Ammonia-Lyase (PAL): The gateway enzyme, PAL (EC 4.3.1.24), catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, committing carbon flow from primary metabolism to the phenylpropanoid pathway.[1][2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H (EC 1.14.14.91), hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[2][3]

-

4-Coumarate-CoA Ligase (4CL): This enzyme (EC 6.2.1.12) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, a central intermediate for various downstream biosynthetic branches, including flavonoids and stilbenes.[2][3]

-

Stilbene Synthase (STS): The pivotal and rate-limiting enzyme specific to stilbene biosynthesis, STS (EC 2.3.1.95), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene scaffold, with resveratrol (B1683913) being a primary product.[1][2]

Quantitative Data on Key Enzymes

The catalytic efficiency and substrate affinity of these enzymes are crucial for understanding and manipulating stilbene production. The following table summarizes key kinetic parameters reported for these enzymes from various plant sources.

| Enzyme | Source Organism | Substrate | K_m_ (µM) | V_max_ (units/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| PAL | Petroselinum crispum (Parsley) | L-Phenylalanine | 270 | - | - | 8.5 | ~40 |

| Solanum tuberosum (Potato) | L-Phenylalanine | 32 - 1300 | - | - | 8.7-9.0 | - | |

| Helianthus annuus (Sunflower) | L-Phenylalanine | 180 - 650 | - | - | 8.8 | - | |

| C4H | Glycine max (Soybean) | trans-Cinnamic acid | 2.5 - 4.9 | - | - | 7.5 | ~30 |

| Arabidopsis thaliana | trans-Cinnamic acid | ~10 | - | - | 7.5 | - | |

| 4CL | Arabidopsis thaliana (At4CL1) | 4-Coumaric acid | 19 | - | - | 7.5 | 30-37 |

| Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | 13 | - | - | 7.5 | 30-37 | |

| Glycine max (Soybean) | 4-Coumaric acid | 23 | - | - | - | - | |

| Populus tremuloides (Aspen) | 4-Coumaric acid | 60 | - | - | - | - | |

| STS | Vitis vinifera (Grapevine) | p-Coumaroyl-CoA | 16 | 0.021 (nmol/min/mg) | - | 7.0 | 30 |

| Arachis hypogaea (Peanut) | p-Coumaroyl-CoA | 2 | - | - | 7.0-8.0 | 30 | |

| Pinus sylvestris (Scots Pine) | Cinnamoyl-CoA | 3 | - | - | 6.5 | 35 | |

| Pinus densiflora (Japanese Red Pine) | Cinnamoyl-CoA | 1.8 | - | - | - | - |

Note: Kinetic parameters can vary significantly based on the specific isoform, purification methods, and assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the stilbene biosynthetic pathway.

Enzyme Extraction and Purification

A general protocol for the extraction and partial purification of enzymes from plant tissues:

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Resuspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Slowly add solid ammonium sulfate to the supernatant to a specific saturation percentage (e.g., 40-70%) while stirring on ice.

-

Pellet Collection: Centrifuge at 15,000 x g for 30 minutes at 4°C to collect the precipitated protein.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of extraction buffer and dialyze against the same buffer overnight to remove excess salt.

-

Chromatography (Optional): For higher purity, the dialyzed sample can be subjected to column chromatography techniques such as size exclusion or ion exchange chromatography.

Enzyme Activity Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Enzyme Addition: Add the enzyme extract to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding 6 M HCl.

-

Measurement: Measure the absorbance of the mixture at 290 nm. The amount of trans-cinnamic acid produced is calculated using its molar extinction coefficient (ε = 10,000 M⁻¹cm⁻¹).

This assay typically requires a microsomal preparation as C4H is a membrane-bound enzyme. The activity is determined by measuring the formation of p-coumaric acid.

-

Microsome Preparation: Isolate microsomes from the plant tissue through differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM NADPH, and the microsomal preparation.

-

Substrate Addition: Start the reaction by adding trans-cinnamic acid (e.g., 100 µM).

-

Incubation: Incubate at 30°C for 30-60 minutes with shaking.

-

Extraction: Stop the reaction and extract the product by adding ethyl acetate (B1210297) and acidifying with HCl.

-

Analysis: Evaporate the organic phase to dryness, redissolve the residue in methanol (B129727), and analyze the formation of p-coumaric acid by HPLC.

This spectrophotometric assay monitors the formation of the thioester bond in p-coumaroyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl₂, 0.5 mM Coenzyme A, and the enzyme extract.

-

Substrate Addition: Initiate the reaction by adding p-coumaric acid (e.g., 0.5 mM).

-

Measurement: Continuously monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA (ε = 21,000 M⁻¹cm⁻¹).

This assay measures the formation of stilbenes from p-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, and the enzyme extract.

-

Substrate Addition: Add p-coumaroyl-CoA (e.g., 50 µM) and [¹⁴C]-malonyl-CoA (e.g., 150 µM with a specific activity of ~2 GBq/mol).

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Extraction: Stop the reaction by adding ethyl acetate and acidifying.

-

Analysis: Separate the radioactive stilbene products by thin-layer chromatography (TLC) or HPLC and quantify using a scintillation counter or a radio-detector. Alternatively, non-radioactive products can be analyzed by HPLC-UV or LC-MS.

Analysis of Stilbene Compounds

-

Sample Preparation: Extract stilbenes from plant material using a solvent such as methanol or ethanol, often with sonication or overnight shaking. The extract is then filtered before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Detection: A UV detector set at a wavelength of approximately 306 nm is used for the detection of trans-resveratrol. A diode array detector (DAD) can provide spectral information for peak identification.

-

-

Quantification: Stilbenes are quantified by comparing their peak areas to those of authentic standards.

LC-MS provides higher sensitivity and specificity for the identification and quantification of stilbenes, especially in complex matrices.

-

Chromatography: The HPLC conditions are similar to those described above.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode.

-

Detection: For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for high sensitivity and specificity. Full scan mode can be used for the identification of unknown stilbene derivatives.

-

Visualization of Pathways and Workflows

Stilbene Biosynthetic Pathway

Caption: Core enzymatic steps of the stilbene biosynthetic pathway.

Transcriptional Regulation of Stilbene Synthesis

Caption: Simplified signaling cascade for STS gene expression.

Metabolic Engineering Workflow for Enhanced Stilbene Production

Caption: A typical workflow for metabolic engineering of stilbene production.

References

The Pervasive Presence of Stilbenes: A Comprehensive Guide to Their Distribution and Analysis in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distribution of stilbenes across the plant kingdom, offering valuable insights for researchers, scientists, and professionals in drug development. Stilbenes, a class of phenolic compounds, are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, making them a focal point of extensive research.[1] This document details their biosynthesis, regulation, and quantification, presenting data in a structured format to facilitate comparative analysis and further investigation.

Distribution of Stilbenes in the Plant Kingdom

Stilbenes are synthesized by a wide array of plant species, often in response to biotic and abiotic stresses such as fungal infections, UV radiation, and mechanical damage.[2][3] While their distribution is heterogeneous, certain plant families are particularly rich sources of these valuable compounds. The most prominent stilbene-producing families include Vitaceae, Pinaceae, Fabaceae, and Gnetaceae.[4][5][6]

Key Plant Families and Genera

Stilbenoids have been identified in numerous plant families, with significant concentrations and structural diversity observed in the following:

-

Vitaceae: The grapevine family is arguably the most well-known source of stilbenes, with Vitis vinifera (the common grape vine) being extensively studied.[4][7] Resveratrol, a widely researched stilbene, and its derivatives are abundant in grapes and wine.[7][8]

-

Pinaceae: This family of conifers, including pines (Pinus) and spruces (Picea), are significant producers of stilbenes like pinosylvin.[9][10][11] Unlike many plants where stilbenes are induced, members of the Pinaceae family often accumulate these compounds constitutively, particularly in their heartwood and bark.[9][11]

-

Fabaceae: The legume family also contains stilbene-producing species. For instance, pterostilbene (B91288) is found in the heartwood of Pterocarpus marsupium (Indian Kino Tree).[12][13]

-

Gnetaceae: This family of gymnosperms is another notable source of a variety of stilbene compounds.[4][5]

-

Other Families: Stilbenes have also been reported in families such as Dipterocarpaceae, Moraceae, Polygonaceae, and Cyperaceae.[14][15]

Quantitative Distribution of Key Stilbenes

The concentration of stilbenes can vary significantly between plant species, tissues, and even in response to environmental conditions. The following tables summarize quantitative data for some of the most well-studied stilbenes.

| Stilbene | Plant Species | Plant Part | Concentration (mg/g Dry Weight) | Reference |

| Various Stilbenes | Picea jezoensis | Bark | up to 229 | [9] |

| Various Stilbenes | Pinus koraiensis | Bark (Spring & Winter) | up to 54.8 | [10][16] |

| Pterostilbene | Pterocarpus marsupium | Heartwood | Active ingredient | [12] |

| Pinosylvin | Pinus sylvestris | Heartwood | Key constituent | [17][18] |

| Resveratrol & Viniferins | Vitis vinifera | Woody organs (constitutive), Leaves & Fruit (induced) | Variable | [7] |

| Various Stilbenes | Muscadinia rotundifolia (infected with P. viticola) | Leaves | > 1 x 10³ µmol/mg Fresh Weight | [19] |

Stilbene Biosynthesis and its Regulation

The biosynthesis of stilbenes originates from the phenylpropanoid pathway, a central route in plant secondary metabolism.[2][3] The key enzyme responsible for the final committed step in stilbene synthesis is stilbene synthase (STS).[2][20]

The process begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[2][3] Stilbene synthase then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone, most commonly resveratrol.[2][21]

Stilbene Biosynthesis Pathway.

The expression of stilbene synthase genes is tightly regulated and can be induced by various stimuli. This regulation is orchestrated by a complex network of transcription factors, with the MYB and WRKY families playing a prominent role.[22][23] For example, in grapevine, the R2R3-MYB transcription factors VviMYB14 and VviMYB15 are known to activate the promoters of STS genes, leading to stilbene accumulation.[22]

Regulation of Stilbene Biosynthesis.

Experimental Protocols for Stilbene Analysis

The accurate quantification of stilbenes in plant matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) for enhanced identification and quantification.[1][24]

General Workflow for Stilbene Quantification

General Experimental Workflow.

Detailed Methodology

1. Sample Preparation:

-

Grinding: Freeze the collected plant material (e.g., leaves, bark, wood) in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic mill. This increases the surface area for efficient extraction.

-

Lyophilization: For accurate dry weight measurements, lyophilize (freeze-dry) the powdered sample to remove all water content.

2. Extraction:

-

Solvent Selection: Stilbenes are typically extracted using polar organic solvents. A common choice is methanol (B129727) or ethanol, often acidified with a small amount of formic or acetic acid to improve the stability of the phenolic compounds.[1]

-

Extraction Technique:

-

Maceration: Suspend a known weight of the powdered plant material in the extraction solvent and stir or shake for an extended period (e.g., 12-24 hours) at a controlled temperature.

-

Ultrasonic-Assisted Extraction (UAE): Place the sample-solvent mixture in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). The cavitation bubbles produced by ultrasound disrupt the cell walls, enhancing extraction efficiency.[1]

-

Pressurized Liquid Extraction (PLE): This automated technique uses elevated temperatures and pressures to increase extraction speed and efficiency.

-

-

Filtration/Centrifugation: After extraction, separate the solid plant debris from the liquid extract by filtration through a syringe filter (e.g., 0.45 µm) or by centrifugation.[1]

3. Purification (Optional but Recommended):

-

Solid-Phase Extraction (SPE): To remove interfering compounds and concentrate the stilbenes, pass the crude extract through an SPE cartridge (e.g., C18).[1]

-

Conditioning: Activate the cartridge with methanol followed by water.

-

Loading: Apply the extract to the cartridge. Stilbenes will be retained on the stationary phase.

-

Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

-

Elution: Elute the retained stilbenes with a stronger organic solvent like methanol or acetonitrile.[1]

-

-

Evaporation and Reconstitution: Evaporate the purified eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.[1]

4. HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used for the separation of stilbenes.[1]

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents:

-

Detection:

-

Diode Array Detector (DAD): Allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. Stilbenes typically show maximum absorbance around 306-320 nm.[1]

-

Fluorescence Detector (FLD): Provides higher sensitivity and selectivity for fluorescent stilbenes like resveratrol.[25]

-

Mass Spectrometry (MS): Provides molecular weight and fragmentation data, enabling unambiguous identification of known and novel stilbenes.[24]

-

-

Quantification: Create a calibration curve using external standards of known concentrations for each stilbene of interest. The concentration of stilbenes in the sample is then determined by comparing their peak areas to the calibration curve.

This comprehensive guide provides a foundational understanding of the distribution, biosynthesis, and analysis of stilbenes in the plant kingdom. The provided data and methodologies can serve as a valuable resource for researchers and professionals seeking to explore and harness the potential of these remarkable plant compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Natural stilbenoids: distribution in the plant kingdom and chemotaxonomic interest in Vitaceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Natural stilbenoids: distribution in the plant kingdom and chemotaxonomic interest in Vitaceae: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Stilbene compounds: from the grapevine to wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Bark of the Spruce Picea jezoensis Is a Rich Source of Stilbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc | MDPI [mdpi.com]

- 11. DSpace [helda.helsinki.fi]

- 12. Welcome to KV Naturals [kvnaturals.com]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Natural Sources and Pharmacological Properties of Pinosylvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The effectiveness of stilbenes in resistant Vitaceae: ultrastructural and biochemical events during Plasmopara viticola infection process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biosynthesis, metabolism, molecular engineering, and biological functions of stilbene phytoalexins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Orchestration of the stilbene synthase gene family and their regulators by subgroup 2 MYB genes | DIGITAL.CSIC [digital.csic.es]

- 24. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 25. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Resveratrol and Pterostilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913) and its methylated analog, pterostilbene (B91288), are naturally occurring stilbenoids that have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview and comparison of the core pharmacological properties of these two compounds, with a focus on their pharmacokinetics, pharmacodynamics, and underlying molecular mechanisms. Quantitative data are summarized in comparative tables for ease of reference. Detailed methodologies for key experiments are provided to facilitate the replication and advancement of research in this field. Furthermore, critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of their complex biological interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of resveratrol and pterostilbene.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a polyphenol found in grapes, berries, and peanuts, has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene), a structural analog of resveratrol found predominantly in blueberries, has emerged as a compound with potentially superior pharmacological properties.[3][4] The primary structural difference, the presence of two methoxy (B1213986) groups in pterostilbene compared to hydroxyl groups in resveratrol, significantly influences its bioavailability and metabolic stability.[5][6] This guide will delve into a detailed comparison of these two molecules, providing the necessary technical information for advanced research and development.

Pharmacokinetics: A Comparative Analysis

A crucial factor differentiating resveratrol and pterostilbene in a therapeutic context is their pharmacokinetic profiles. Pterostilbene generally exhibits superior bioavailability and metabolic stability compared to resveratrol.[5][7]

Table 1: Comparative Pharmacokinetic Parameters of Resveratrol and Pterostilbene in Rats

| Parameter | Resveratrol | Pterostilbene | Reference(s) |

| Oral Bioavailability | ~20% | ~80% | [7] |

| Plasma Half-life | 14 minutes | 105 minutes | [5] |

| Peak Plasma Concentration (Cmax) | Significantly lower | Markedly greater | [7] |

| Metabolism | Rapid and extensive glucuronidation and sulfation | More resistant to first-pass metabolism | [7] |

Detailed Experimental Protocol: HPLC Analysis for Pharmacokinetic Studies

This protocol outlines a standard procedure for quantifying resveratrol or pterostilbene in rat plasma using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of the analyte (resveratrol or pterostilbene) in plasma samples over time following administration.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or orthophosphoric acid

-

Internal standard (e.g., caffeine)

-

Rat plasma samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of resveratrol or pterostilbene (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.

-

Prepare a stock solution of the internal standard (e.g., caffeine) in methanol (1 mg/mL).

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 500 µL of ethyl acetate (B1210297) (or another suitable organic solvent) and vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water containing 0.1% formic acid. For example, a gradient starting with 30% acetonitrile and increasing to 70% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 306 nm for resveratrol and 325 nm for pterostilbene.

-

Column Temperature: 25°C.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

-

Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for HPLC-based pharmacokinetic analysis.

Pharmacodynamics: A Multifaceted Comparison

Both resveratrol and pterostilbene exhibit a wide range of biological activities. However, due to its enhanced bioavailability and lipophilicity, pterostilbene often demonstrates greater potency in preclinical models.[5][8]

Antioxidant Properties